![molecular formula C26H24N6O4 B2521060 ethyl 3-({[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate CAS No. 1206991-28-7](/img/no-structure.png)

ethyl 3-({[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

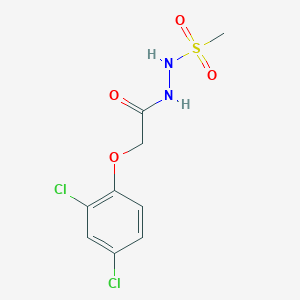

Ethyl 3-({[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C26H24N6O4 and its molecular weight is 484.516. The purity is usually 95%.

BenchChem offers high-quality ethyl 3-({[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-({[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

A study focused on the synthesis of 2-pyrazolines and various derivatives, including pyrazole and pyrazoline compounds bearing benzenesulfonamide moieties, was conducted. These compounds were evaluated for their antimicrobial activity against a range of Gram-negative bacteria, Gram-positive bacteria, and yeast-like fungi. The findings highlighted the antimicrobial potential of certain synthesized compounds, suggesting their relevance in developing new antimicrobial agents (Hassan, 2013).

Heterocyclic Chemistry and Synthesis

Another aspect of research involving related compounds includes the synthesis of heterocyclic systems, such as fused pyrimidinones, via reactions with amino-heterocycles. These synthetic pathways offer insights into the construction of complex heterocyclic frameworks that could serve as key intermediates for the development of pharmaceuticals and materials with unique properties (Kanno et al., 1991).

Molecular Docking and Screening

Further, novel pyridine and fused pyridine derivatives have been synthesized and subjected to in silico molecular docking screenings towards specific target proteins. These studies aim to explore the binding affinities and interactions between synthesized compounds and biological targets, shedding light on their potential therapeutic applications. Additionally, the compounds exhibited antimicrobial and antioxidant activity, indicating their multifaceted potential in scientific research (Flefel et al., 2018).

Advanced Synthesis Techniques

Innovative synthesis methods, such as solvent-free microwave-assisted synthesis, have been applied to the preparation of novel oxazolo[3,2-a]pyrazolo[1,5-d]pyrazin-5-ones. These techniques represent a leap forward in the field of organic synthesis, offering more efficient, eco-friendly, and cost-effective routes to complex heterocyclic compounds (Shen et al., 2013).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 3-({[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate' involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetic acid, which is then coupled with ethyl 3-aminobenzoate to form the final product.", "Starting Materials": [ "2,4-dimethylphenylhydrazine", "ethyl acetoacetate", "acetic anhydride", "sodium acetate", "ethyl 3-aminobenzoate", "triethylamine", "N,N-dimethylformamide", "thionyl chloride", "sodium azide", "sodium hydroxide", "benzoyl chloride" ], "Reaction": [ "Step 1: Synthesis of 9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetic acid", "a. React 2,4-dimethylphenylhydrazine with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate to form 3-(2,4-dimethylphenyl)pyrazole-4-carboxylic acid ethyl ester", "b. Cyclize the ethyl ester with thionyl chloride to form 9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetic acid", "Step 2: Synthesis of ethyl 3-({[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate", "a. React ethyl 3-aminobenzoate with benzoyl chloride and triethylamine in N,N-dimethylformamide to form ethyl 3-benzamido benzoate", "b. React the benzamido benzoate with sodium azide and sodium hydroxide to form ethyl 3-azido benzoate", "c. Coupling reaction: React the azido benzoate with 9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetic acid in the presence of copper (I) iodide and triphenylphosphine to form ethyl 3-({[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate" ] } | |

Número CAS |

1206991-28-7 |

Nombre del producto |

ethyl 3-({[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate |

Fórmula molecular |

C26H24N6O4 |

Peso molecular |

484.516 |

Nombre IUPAC |

ethyl 3-[[2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate |

InChI |

InChI=1S/C26H24N6O4/c1-4-36-25(34)19-6-5-7-20(13-19)27-23(33)15-32-26(35)30-10-11-31-22(24(30)29-32)14-21(28-31)18-9-8-16(2)17(3)12-18/h5-14H,4,15H2,1-3H3,(H,27,33) |

Clave InChI |

QFGVOUFXLHGPHV-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=N2 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2520978.png)

![4-(2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamido)benzamide](/img/structure/B2520982.png)

![tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate](/img/structure/B2520984.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2520986.png)

![2,6-dichloro-5-fluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2520987.png)

![{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(furan-2-yl)methylidene]amine hydrochloride](/img/structure/B2520988.png)

![1-(6-chloropyridazin-3-yl)-N-{[4-(piperidine-1-carbonyl)phenyl]methyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2520990.png)

![2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid](/img/structure/B2520993.png)

![N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2520996.png)

![4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol](/img/structure/B2520998.png)

![N-(2-fluorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2520999.png)